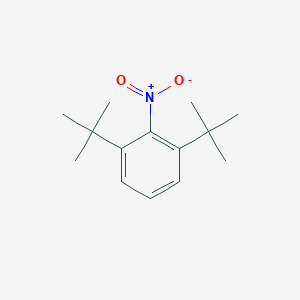
1,3-Di-tert-butyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butyl-2-nitrobenzene is an organic compound with the molecular formula C14H21NO2 It is a derivative of nitrobenzene, where two tert-butyl groups are attached to the benzene ring at the 1 and 3 positions, and a nitro group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Di-tert-butyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,3-di-tert-butylbenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1,3-Di-tert-butyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitro derivatives.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Halogenating agents like bromine (Br2), aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: 1,3-Di-tert-butyl-2-aminobenzene.
Reduction: this compound derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1,3-Di-tert-butyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-2-nitrobenzene involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
1,3-Di-tert-butylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-tert-Butyl-2-nitrobenzene: Has only one tert-butyl group, resulting in different steric and electronic properties.
1,3,5-Tri-tert-butyl-2-nitrobenzene: Contains an additional tert-butyl group, affecting its reactivity and applications
Uniqueness: 1,3-Di-tert-butyl-2-nitrobenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The combination of two tert-butyl groups and a nitro group makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
15141-43-2 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1,3-ditert-butyl-2-nitrobenzene |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-8-7-9-11(14(4,5)6)12(10)15(16)17/h7-9H,1-6H3 |
InChI Key |
CJSMVPPUTGLGBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















